Pashanone

Übersicht

Beschreibung

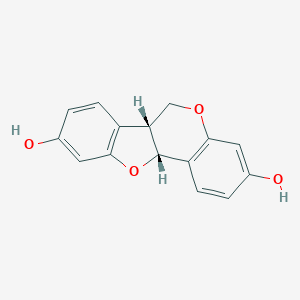

Molecular Structure Analysis

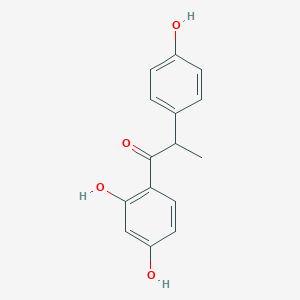

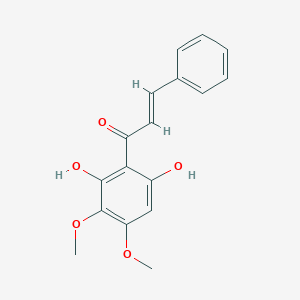

The molecular formula of Pashanone is C17H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments .Chemical Reactions Analysis

Pashanone, as a chalcone, is an α,β-unsaturated ketone. Chalcones are important intermediates of the flavonoid biosynthetic pathway . They have a radical quenching property due to the presence of phenolic groups .Physical And Chemical Properties Analysis

The molecular weight of Pashanone is 300.30 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Chemotaxonomic Significance : Pashanone was identified in Polygonum ferrugineum, marking the first report of a homoisoflavanone in the Polygonum genus and the Polygonaceae family. This discovery has chemotaxonomic implications, indicating the potential of pashanone as a chemotaxonomic marker for these groups (López et al., 2006).

Cytotoxic Activity Studies : Pashanone has been isolated from various plants like Miliusa sinensis and studied for its cytotoxic activities. These studies contribute to understanding the potential therapeutic applications of pashanone in treating various diseases (Thủy et al., 2011).

Antifungal Properties : Research has revealed that pashanone exhibits potent antifungal activities against various human pathogenic fungi, indicating its potential use in antifungal treatments (Lee et al., 2016).

Biological Significance in Plant Species : The isolation of pashanone from plants like Persicaria lapathifolia and its subsequent studies highlight its biological significance in these species, contributing to a deeper understanding of plant biochemistry and potential applications (Hailemariam et al., 2018).

Role in Signal Pathway Inhibition : Pashanone's action on the calcineurin pathway of Cryptococcus neoformans, as identified in plant extracts, suggests its role in inhibiting specific signaling pathways, which could have therapeutic implications (Lee et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pashanone | |

CAS RN |

42438-78-8 | |

| Record name | Pashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.